![molecular formula C16H15N3 B13904323 (E)-1-(3-(p-Tolyl)allyl)-1H-benzo[d][1,2,3]triazole](/img/structure/B13904323.png)
(E)-1-(3-(p-Tolyl)allyl)-1H-benzo[d][1,2,3]triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-(3-(p-Tolyl)allyl)-1H-benzo[d][1,2,3]triazole is an organic compound that belongs to the class of benzo[d][1,2,3]triazoles. This compound is characterized by the presence of a benzo[d][1,2,3]triazole ring system substituted with an allyl group at the 1-position and a p-tolyl group at the 3-position. The (E)-configuration indicates the specific geometric isomerism of the allyl group.
Vorbereitungsmethoden
The synthesis of (E)-1-(3-(p-Tolyl)allyl)-1H-benzo[d][1,2,3]triazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the benzo[d][1,2,3]triazole core, which can be achieved through the cyclization of appropriate precursors.
Allylation: The allyl group is introduced through a reaction with an allyl halide under basic conditions.
Tolyl Substitution: The p-tolyl group is introduced via a coupling reaction, such as a Suzuki or Heck reaction, using a p-tolylboronic acid or p-tolyl halide.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Analyse Chemischer Reaktionen
(E)-1-(3-(p-Tolyl)allyl)-1H-benzo[d][1,2,3]triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the allyl and tolyl positions, using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(E)-1-(3-(p-Tolyl)allyl)-1H-benzo[d][1,2,3]triazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug development.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of (E)-1-(3-(p-Tolyl)allyl)-1H-benzo[d][1,2,3]triazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
(E)-1-(3-(p-Tolyl)allyl)-1H-benzo[d][1,2,3]triazole can be compared with other similar compounds, such as:
1-Allyl-1H-benzo[d][1,2,3]triazole: Lacks the p-tolyl group, resulting in different chemical and biological properties.
1-(3-(p-Tolyl)propyl)-1H-benzo[d][1,2,3]triazole: Has a propyl group instead of an allyl group, affecting its reactivity and applications.
1-(3-(p-Tolyl)allyl)-1H-indazole: Contains an indazole ring instead of a benzo[d][1,2,3]triazole ring, leading to distinct properties and uses.
Eigenschaften
Molekularformel |
C16H15N3 |
|---|---|
Molekulargewicht |
249.31 g/mol |
IUPAC-Name |
1-[(E)-3-(4-methylphenyl)prop-2-enyl]benzotriazole |
InChI |
InChI=1S/C16H15N3/c1-13-8-10-14(11-9-13)5-4-12-19-16-7-3-2-6-15(16)17-18-19/h2-11H,12H2,1H3/b5-4+ |
InChI-Schlüssel |
VHPPOTQJHSXZNL-SNAWJCMRSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)/C=C/CN2C3=CC=CC=C3N=N2 |
Kanonische SMILES |
CC1=CC=C(C=C1)C=CCN2C3=CC=CC=C3N=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{[1-(Isoquinolin-1-yl)cyclohexa-2,4-dien-1-yl]methylidene}hydroxylamine](/img/structure/B13904242.png)
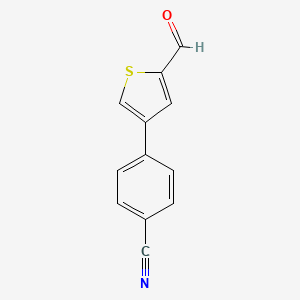
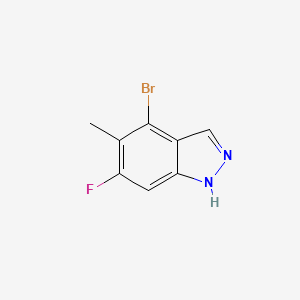
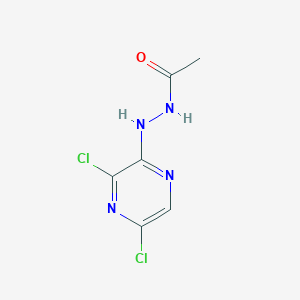
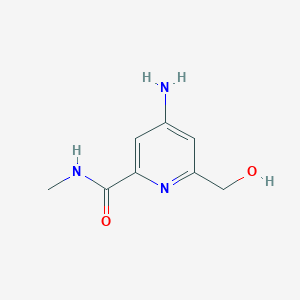
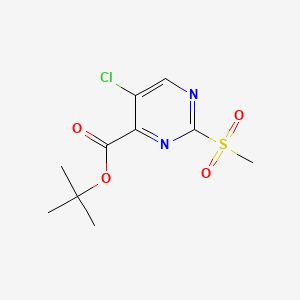
![N-[4-[4-amino-3-(5-hydroxy-1H-indol-2-yl)pyrazolo[3,4-d]pyrimidin-1-yl]butyl]-3-[2-[2-[2-[2-[2-[2-[2-[2-[4-[4-[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16Z,18R,19R,21R,23S,24Z,26Z,28Z,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl]oxybutyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide](/img/structure/B13904292.png)
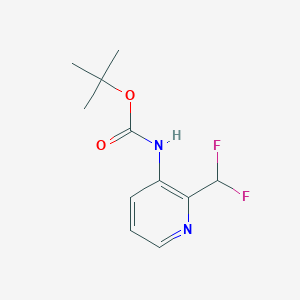
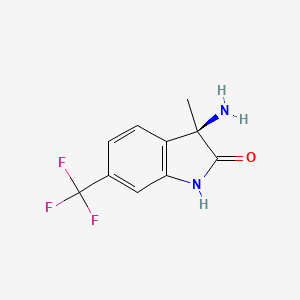
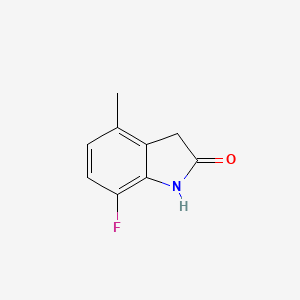
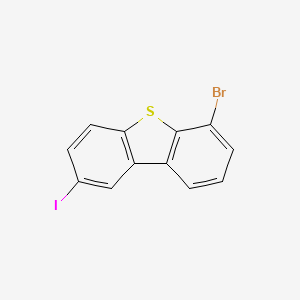
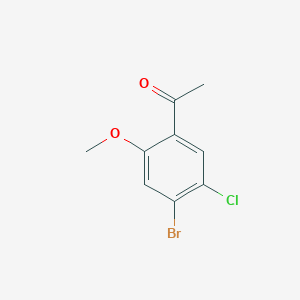
![3-bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13904330.png)

